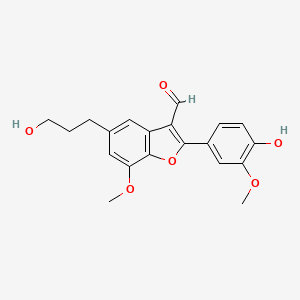![molecular formula C17H36O8 B1238911 1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol](/img/structure/B1238911.png)
1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol propoxylate (5/4 PO/OH) is a hydroxypolyether in which a hydroxy-poly(propylene oxide) chain is connected to each of the methyl groups of neopentane. It is commonly used to crystallise proteins. In the diagram, a + b + c + d ~ 5. It has a role as a crystallisation adjutant.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol has been utilized in the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, a homologous series prepared by reacting with corresponding alcohols. These synthesized compounds have been tested for antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Their activities have been determined through minimum inhibitory concentrations, showcasing their potential in antimicrobial applications (Čižmáriková et al., 2020).
Physicochemical Properties
The substance is part of the structure of tetrapropylene glycol (TePG), and its properties like vapor pressure, density, viscosity, and surface tension have been measured over a range of temperatures. This data is crucial for developing new industrial processes, especially for separating propylene glycol mixtures obtained via hydrolysis of 1,2-epoxy propane. The definition of TePG as a chemical structure and understanding of its physical and transport properties are vital for these industrial applications (Fendu & Oprea, 2013).
Bioremediation of Environmental Pollutants
Laccase from Fusarium incarnatum UC-14, using a reverse micelles system, has shown promising results in the bioremediation of Bisphenol A, a chemical widely used in industrial applications. This process has demonstrated high elimination rates and has highlighted the advantages of using non-aqueous catalysis to enhance the biodegradability of hydrophobic environmental pollutants. The presence of compounds like 1-[3-(2-Hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol in the system contributes to the solubility improvement and stability of the enzyme in organic media, which is crucial for the oxidative degradation process (Chhaya & Gupte, 2013).
Propiedades
Fórmula molecular |
C17H36O8 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxypropoxy)-2,2-bis(2-hydroxypropoxymethyl)propoxy]propan-2-ol |
InChI |
InChI=1S/C17H36O8/c1-13(18)5-22-9-17(10-23-6-14(2)19,11-24-7-15(3)20)12-25-8-16(4)21/h13-16,18-21H,5-12H2,1-4H3 |
Clave InChI |
GXEZGLLPFFKHGE-UHFFFAOYSA-N |
SMILES |
CC(COCC(COCC(C)O)(COCC(C)O)COCC(C)O)O |
SMILES canónico |
CC(COCC(COCC(C)O)(COCC(C)O)COCC(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)
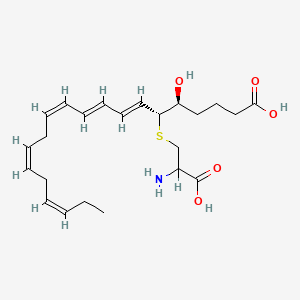
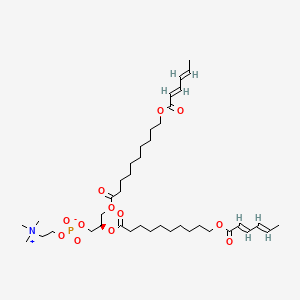
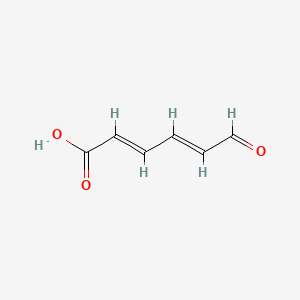

![2-((2S,3S)-4-((E)-3-((R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-enyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrobenzo[b]furan-3-carbonyloxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1238836.png)

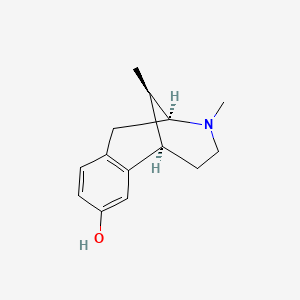


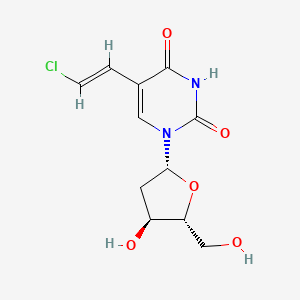
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
![(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphoryl]-1-oxoethyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1238850.png)
